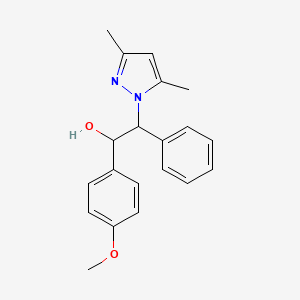
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol, also known as DMPE, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. DMPE belongs to the class of compounds known as pyrazoles, which have been shown to have a range of biological activities.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which contribute to inflammation and oxidative stress. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol has also been shown to modulate the activity of enzymes involved in cellular signaling pathways, which could contribute to its anticancer properties.
Biochemical and Physiological Effects
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol has also been shown to have low toxicity in animal models, making it a safe compound for use in experiments. However, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol has some limitations, including its limited solubility in water, which can make it difficult to administer in experiments.
Future Directions
There are several future directions for research on 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additional research is needed to fully understand the mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol and its potential therapeutic properties. Future studies could also investigate the use of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol in combination with other compounds to enhance its therapeutic effects. Finally, further optimization of the synthesis method could lead to improved yields and purity, making 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol a more viable compound for use in research.
Synthesis Methods
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol can be synthesized by a multi-step process involving the reaction of 3,5-dimethyl-1H-pyrazole with 4-methoxybenzaldehyde, followed by reduction and acylation. The final product is obtained after purification by column chromatography. The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol has been optimized to improve yields and purity, making it a viable compound for research purposes.
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer activities. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-13-15(2)22(21-14)19(16-7-5-4-6-8-16)20(23)17-9-11-18(24-3)12-10-17/h4-13,19-20,23H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMQVDWQOSRPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C2=CC=CC=C2)C(C3=CC=C(C=C3)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[({7-chloro-2-[3,5-dichloro-4-({4-[(2-nitrobenzoyl)amino]benzoyl}amino)phenyl]-1H-benzimidazol-6-yl}amino)carbonyl]phenyl}-2-nitrobenzamide](/img/structure/B6113765.png)
![N-(2,4-dichlorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6113772.png)
![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(3-thienyl)acetamide](/img/structure/B6113793.png)
![(2-furylmethyl){[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}2-propyn-1-ylamine](/img/structure/B6113796.png)
![6-oxo-1-(3-phenylpropyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6113799.png)
![N-[4-(ethylthio)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B6113810.png)
![2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B6113817.png)
![3-(4-methoxyphenyl)-5-[2-(1-pyrrolidinylcarbonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6113822.png)
![N-cyclopropyl-5-[1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6113828.png)
![4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B6113831.png)
![2-methyl-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6113832.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide](/img/structure/B6113836.png)
![4-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6113856.png)
![2-(dimethylamino)-N-(2-methylbenzyl)-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-carboxamide](/img/structure/B6113863.png)